molecular formula C21H25N3O2 B2977933 1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(4-phenylbutan-2-yl)urea CAS No. 894005-84-6

1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(4-phenylbutan-2-yl)urea

Cat. No. B2977933
CAS RN: 894005-84-6
M. Wt: 351.45
InChI Key: LDUCEFGDQZADBQ-UHFFFAOYSA-N
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Description

1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(4-phenylbutan-2-yl)urea is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have unique properties that make it useful in various fields of research, including biochemistry, pharmacology, and neuroscience.

Scientific Research Applications

Nature of Urea-Fluoride Interaction

Urea derivatives have been studied for their interaction with various anions, demonstrating complex formation through hydrogen bonding. For example, 1,3-bis(4-nitrophenyl)urea interacts with oxoanions in solution to form complexes, showcasing urea's potential in anion recognition and sensor applications (Boiocchi et al., 2004).

Catalysis and Organic Synthesis

Urea compounds are utilized in catalysis, such as room-temperature hydroamination of N-alkenyl ureas, facilitated by gold(I) N-heterocyclic carbene complexes, indicating their role in synthesizing nitrogen heterocycles (Bender & Widenhoefer, 2006).

Inhibitors and Biological Activity

Some urea derivatives are explored for their potential as enzyme inhibitors, like human soluble epoxide hydrolase inhibitors, highlighting their significance in medical and pharmaceutical research (Danilov et al., 2020).

Redox Systems

Novel urea derivatives have been synthesized for their unique redox properties, serving as two-step redox systems and offering insights into electrochemical applications (Weiss & Reichel, 2000).

Plant Growth Regulation

Urea derivatives also find applications in agriculture, where they exhibit cytokinin-like activity, influencing plant growth and development. This showcases their utility in enhancing agricultural productivity and studying plant biology (Oshchepkov et al., 2023).

properties

IUPAC Name

1-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(4-phenylbutan-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2/c1-16(12-13-17-8-4-2-5-9-17)22-21(26)23-18-14-20(25)24(15-18)19-10-6-3-7-11-19/h2-11,16,18H,12-15H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDUCEFGDQZADBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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